Zingerone

Description

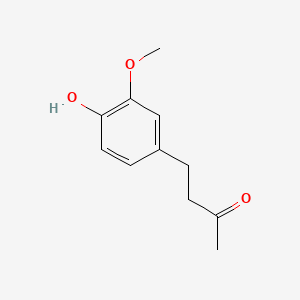

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLAHXKWMRDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047420 | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour | |

| Record name | Zingerone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

APPROX 102 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.139 @ 25 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone, petroleum ether, ether plus petroleum ether | |

CAS No. |

122-48-5 | |

| Record name | Zingerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zingerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zingerone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanillylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINGERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MMW850892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 °C, 41 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Zingerone from Vanillin (B372448) and Acetone (B3395972)

This document provides a comprehensive technical overview of the chemical synthesis of this compound, a significant flavor component of ginger, from the readily available starting materials vanillin and acetone. This compound, also known as vanillylacetone, possesses various biological activities, including antioxidant, anti-inflammatory, and antidiarrheal properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[1] The synthesis is a two-step process involving a crossed-aldol condensation followed by a catalytic hydrogenation.

Overall Reaction Scheme

The synthesis of this compound from vanillin proceeds in two primary stages:

-

Crossed-Aldol Condensation: Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetone in the presence of a base to form the intermediate, dehydrothis compound (B89773) ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one).[2][3]

-

Catalytic Hydrogenation: The carbon-carbon double bond in dehydrothis compound is selectively reduced through catalytic hydrogenation to yield the final product, this compound.[1][4]

Reaction Mechanism: Crossed-Aldol Condensation

The first step of the synthesis is a base-catalyzed crossed-aldol condensation, also known as a Claisen-Schmidt condensation.[5] In this reaction, two different carbonyl compounds, an aldehyde (vanillin) and a ketone (acetone), react to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone.[6]

The mechanism proceeds as follows:

-

Enolate Formation: A hydroxide (B78521) ion (from a base like NaOH) removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.[6]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of vanillin, which does not have α-hydrogens and cannot enolize.[5] This forms an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (the aldol (B89426) addition product).

-

Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism to form the stable, conjugated α,β-unsaturated ketone, dehydrothis compound. The formation of this extended conjugated system drives the equilibrium towards the final product.

Caption: Base-catalyzed aldol condensation mechanism for dehydrothis compound synthesis.

Experimental Protocols

Synthesis of Dehydrothis compound

This protocol is a composite of methods described in the literature.[7]

Materials:

-

Vanillin (4.0 g)

-

Acetone (20-30 mL)

-

10% Sodium Hydroxide (NaOH) solution (20 mL)

-

10-16% Hydrochloric Acid (HCl) solution

-

Deionized Water

Procedure:

-

In an Erlenmeyer flask, dissolve 4.0 g of vanillin in 20-30 mL of acetone.

-

While stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution. The solution will turn a dark color.[7]

-

Stopper the flask and continue stirring the mixture at room temperature for 24-48 hours.[7]

-

After the reaction period, acidify the dark-colored mixture by slowly adding 10-16% hydrochloric acid until the pH is strongly acidic. This should be done in an ice bath to control the temperature.[7]

-

A yellowish-brown or greenish solid precipitate of dehydrothis compound should form.[7] If an oil forms, scratching the side of the flask with a glass rod may induce crystallization.

-

Collect the solid product by vacuum filtration and wash it several times with cold water.[7]

-

Recrystallize the crude product from a 50% aqueous ethanol solution to obtain bright yellow crystals.[7]

-

Dry the purified crystals, weigh them, and determine the melting point.

Synthesis of this compound via Catalytic Hydrogenation

This is a general procedure for the selective reduction of dehydrothis compound.

Materials:

-

Dehydrothis compound

-

Ethanol or Ethyl Acetate (B1210297) (solvent)

-

Hydrogen (H2) gas source

Procedure:

-

Dissolve the synthesized dehydrothis compound in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 0.5% Rhodium on alumina).[3]

-

Seal the vessel and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature until the reaction is complete (indicated by the cessation of hydrogen uptake or disappearance of the yellow color).[3]

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

This compound can be purified by crystallization from a mixture of ether and petroleum ether, although its low melting point can make this challenging.[3]

Caption: Experimental workflow for the two-step synthesis of this compound.

Data Presentation

Reaction Conditions and Yields for Dehydrothis compound Synthesis

| Starting Materials | Catalyst/Base | Reaction Time | Temperature | Yield | Reference |

| Vanillin, Acetone | Sodium Hydroxide | 48 hours | Room Temp. | ~50% | [7] |

| Vanillin, Acetone | Sodium Hydroxide | 5 hours | Not specified | 97% | [2] |

| Vanillin, Acetone | Sodium Hydroxide | Not specified | Not specified | ~95% | [1] |

| Vanillin, Acetone | Mg-Al Hydrotalcite | 24 hours | 120 °C | 95.5% (Conversion) | [8] |

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |

| Dehydrothis compound | C11H12O3 | 192.21 | Bright yellow crystalline solid | 126 - 131 | IR (cm-1): ~3300 (O-H), ~1650 (C=O, conjugated), ~1600 (C=C)[7] |

| This compound | C11H14O3 | 194.23 | Crystalline solid | 40 - 41 | Sparingly soluble in water, soluble in ether.[1][3] |

Conclusion

The synthesis of this compound from vanillin and acetone is a robust and well-documented process that serves as an excellent example of a crossed-aldol condensation followed by selective hydrogenation. The initial Claisen-Schmidt condensation to form dehydrothis compound can be achieved in high yields using basic conditions.[1][2] Subsequent catalytic hydrogenation effectively reduces the double bond to furnish this compound.[3] The choice of catalyst for the hydrogenation step is crucial to avoid over-reduction to the corresponding alcohol.[3] This synthetic route provides an accessible pathway for obtaining this compound for further study and application in the fields of medicinal chemistry and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rubingroup.org [rubingroup.org]

- 4. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldol condensation - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biosynthesis of Zingerone in Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zingerone (vanillylacetone) is a phenolic alkanone recognized for its characteristic pungent-sweet aroma and significant pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][3] While a key component associated with processed ginger, this compound is notably absent in the fresh rhizome of Zingiber officinale.[4][5][6] Its formation is primarily the result of the chemical transformation of gingerols, the major pungent compounds in fresh ginger, during thermal processing such as cooking or drying.[1][7] This guide provides a detailed examination of the this compound formation pathway, beginning with the biosynthesis of its direct precursor,[8]-gingerol, within Zingiber officinale, followed by its subsequent chemical conversion. We present quantitative data, detailed experimental protocols for analysis, and visual diagrams of the relevant pathways and workflows to support advanced research and development.

The Biosynthetic Pathway of[8]-Gingerol: The Precursor to this compound

The formation of this compound is intrinsically linked to the biosynthesis of gingerols. The pathway to[8]-gingerol, the most abundant gingerol in fresh ginger, originates from the general phenylpropanoid pathway. This multi-step enzymatic process converts phenylalanine into the core phenolic structure which is then elongated and modified.

The pathway begins with the amino acid L-Phenylalanine .

-

Phenylalanine ammonia-lyase (PAL) , a key rate-limiting enzyme in the phenylpropanoid pathway, catalyzes the deamination of L-Phenylalanine to produce Cinnamic acid .[9][10][11]

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates Cinnamic acid to form p-Coumaric acid .

-

This intermediate is activated by 4-coumarate-CoA ligase (4CL) , which ligates a coenzyme A molecule to form p-Coumaroyl-CoA .[12][13] This step is a critical branch point in phenylpropanoid metabolism.

-

Subsequent enzymatic steps, including hydroxylation and methylation (catalyzed by enzymes such as Caffeic acid O-methyltransferase, COMT), convert p-Coumaroyl-CoA into Feruloyl-CoA .[14]

-

A Type III polyketide synthase (PKS), likely a chalcone (B49325) synthase (CHS)-like enzyme, catalyzes the condensation of Feruloyl-CoA with malonyl-CoA to form a polyketide intermediate.[15][16]

-

This intermediate is then reduced to yield [8]-Gingerol .[17]

Chemical Transformation: From[8]-Gingerol to this compound

This compound is not synthesized enzymatically in fresh ginger. Instead, it is a degradation product of[8]-gingerol formed during processing.[1] When ginger is heated or dried,[8]-gingerol undergoes a retro-aldol reaction, cleaving the alkyl chain to yield this compound and hexanal.[4][7] This chemical transformation is responsible for the shift in the flavor profile from the sharp pungency of gingerols to the spicy-sweet aroma of this compound.

Quantitative Data

The concentration of this compound and its precursors varies significantly depending on the state of the ginger rhizome. Processing methods directly impact the conversion of gingerols to this compound.

Table 1: Concentration of Pungent Compounds in Different Ginger Preparations

| Compound | Fresh Ginger (μg/mL) | Roasted Ginger (μg/mL) | Charred Ginger (μg/mL) | Reference |

|---|---|---|---|---|

| This compound | Not typically detected | Emerges in small amounts | Content increases | |

| [8]-Gingerol | 63.18 ± 3.12 | Content decreases | Content decreases | [18] |

| [7]-Gingerol | 15.27 ± 0.99 | Content decreases | Content decreases | [18] |

| [9]-Gingerol | 73.17 ± 2.84 | Content decreases | Content decreases | [18] |

|[8]-Shogaol | Low | Content increases | Content increases | |

Note: Values are illustrative based on cited studies and can vary based on cultivar and extraction method.

Table 2: Kinetic Properties of a Related Enzyme While kinetic data for the specific Zingiber officinale enzymes are scarce in publicly available literature, studies on analogous enzymes provide valuable insights. Raspberry ketone/zingerone synthase 1 (RZS1) from Rubus idaeus (raspberry) catalyzes a similar reduction step.

| Enzyme | Substrate | Apparent Km (μM) | Reference |

| RiRZS1 | 4-hydroxybenzalacetone | 88 | [19][20] |

| RiRZS1 | NADPH | 202 | [19][20] |

Experimental Protocols

Accurate quantification and analysis of this compound and its related compounds are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol 1: Extraction of this compound and Gingerols from Ginger Rhizome

This protocol is adapted from methods described in the literature.[21]

-

Sample Preparation : Weigh 200g of fresh, dried, or processed ginger rhizome.

-

Extraction : Transfer the sample to a 500 mL round-bottom flask. Add 200 mL of 95% ethanol.

-

Reflux : Connect the flask to a condenser and heat the mixture at 90°C for 24 hours.

-

Filtration : After cooling, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration : Concentrate the light brown ethanolic extract using a rotary evaporator at room temperature under a vacuum to yield a crude extract.

-

Storage : Store the extract at 4°C. Prior to HPLC analysis, dilute the extract with the mobile phase and filter through a 0.45 μm syringe filter.[22]

Protocol 2: HPLC Quantification of this compound and Gingerols

This protocol is a composite of validated methods for the simultaneous determination of ginger's pungent compounds.[18][23]

-

Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

-

Column : C18 reverse-phase column (e.g., Kromasil-C18, 4.6 mm × 250 mm, 5 μm).

-

Mobile Phase :

-

Elution Method : Gradient elution.

-

0-10 min: 40% B

-

10-40 min: 40% → 90% B

-

40-45 min: 90% → 100% B

-

45-50 min: 100% → 40% B (column re-equilibration)

-

-

Flow Rate : 1.0 mL/min.[18]

-

Column Temperature : 30°C.

-

Detection Wavelength : 275 nm or 282 nm.[18]

-

Injection Volume : 10-20 μL.[18]

-

Quantification : Create a standard curve for each analyte (this compound,[8]-gingerol, etc.) using certified reference standards at multiple concentrations (e.g., 0.5 to 200 μg/mL).[8] Calculate the concentration in the sample by comparing the peak area to the standard curve.

References

- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)—Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) | MDPI [mdpi.com]

- 8. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative analyses reveal a phenylalanine ammonia lyase dependent and salicylic acid mediated host resistance in Zingiber zerumbet against the necrotrophic soft rot pathogen Pythium myriotylum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 13. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Construction of an Artificial Biosynthetic Pathway for this compound Production in Escherichia coli Using Benzalacetone Synthase from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Biosynthesis of [6]-gingerol, pungent principle of Zingiber officinale - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of raspberry ketone/zingerone synthase, catalyzing the alpha, beta-hydrogenation of phenylbutenones in raspberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. utm.mx [utm.mx]

- 23. ymcamerica.com [ymcamerica.com]

Zingerone Solubility in Ethanol and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of zingerone, a key bioactive compound found in ginger, in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). This document consolidates quantitative solubility data, outlines relevant experimental methodologies, and visualizes key signaling pathways influenced by this compound.

Core Data: this compound Solubility

The solubility of this compound in ethanol and DMSO has been reported across various sources, indicating its amenability to dissolution in these organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Reported Solubility | Source Citation |

| Ethanol | Moderately soluble | [1] |

| ≥48.5 mg/mL | [2] | |

| Approximately 30 mg/mL | [3] | |

| 36 mg/mL (Sonication is recommended) | [4] | |

| Soluble at 1:1 in 50% ethanol | [5][6] | |

| DMSO | ≥9.3 mg/mL | [2][7] |

| Approximately 20 mg/mL | [3] | |

| 100 mg/mL (Ultrasonic assistance needed) | [8] | |

| 50 mg/mL (Sonication is recommended) | [4] | |

| Completely dissolved at 0.03 M | [9] |

Physical and Chemical Properties

| Property | Value | Source Citation |

| Molecular Formula | C₁₁H₁₄O₃ | [3][7][8] |

| Molecular Weight | 194.23 g/mol | [3][7][8] |

| Melting Point | 40-41 °C | [6][10] |

| Boiling Point | 187-188 °C at 14 mmHg | [10] |

| Appearance | Crystalline solid | [3][10] |

Experimental Protocols

Detailed experimental protocols for determining this compound solubility are not extensively described in the reviewed literature. However, several sources provide key insights into the practical aspects of its dissolution.

General Recommendations for Dissolution

-

Sonication : The use of an ultrasonic bath is frequently recommended to facilitate the dissolution of this compound in both ethanol and DMSO, particularly at higher concentrations.[4][8]

-

Heating : Gentle heating can also be employed to increase the solubility of this compound in aqueous solutions, and this principle may be cautiously applied to organic solvents.[4]

-

Inert Gas : To prevent potential degradation of the compound, purging the solvent with an inert gas before preparing a stock solution is a suggested practice.[3]

Example Protocol: Preparation of a 0.03 M this compound Solution in DMSO

For experimental applications such as hydrodynamic voltammetry, a 0.03 M stock solution of this compound in anhydrous DMSO (99.9% purity) has been utilized. The protocol involves the complete dissolution of the calculated mass of this compound in the appropriate volume of DMSO.[9]

This compound-Modulated Signaling Pathways

This compound has been shown to interact with and modulate several key cellular signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.

References

- 1. This compound | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | NF-κB | TargetMol [targetmol.com]

- 5. This compound [flavscents.com]

- 6. Characterisation [ch.ic.ac.uk]

- 7. raybiotech.com [raybiotech.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)—Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) | MDPI [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

Thermal stability of zingerone under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic compound primarily found in ginger (Zingiber officinale) that is formed during the thermal degradation of gingerols upon cooking or drying.[1][2][3][4] It is recognized for its sweet and spicy aroma and possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][5] Understanding the thermal stability of this compound is crucial for its application in the pharmaceutical and nutraceutical industries, as it dictates processing conditions, storage, and shelf-life. This guide provides a comprehensive overview of the thermal stability of this compound under experimental conditions, detailing analytical methodologies and relevant biological pathways.

Thermal Stability Analysis

The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter in drug development, influencing formulation, manufacturing, and storage. For this compound, its formation from gingerols is a temperature-dependent process, and it is also susceptible to degradation at elevated temperatures.

Quantitative Thermal Analysis Data

| Compound | Analytical Method | Key Findings | Reference |

| Zingerol (Zing-OH) | TGA/DTG | Maximum degradation at 290°C | [6] |

| Zingerol (Zing-OH) | DSC | Endothermic peak indicating melting point | [6] |

| Ginger Polyphenols | Isothermal Heating & HPLC | Degradation follows first-order kinetics | [7] |

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to assess thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Objective: To determine the decomposition temperature and melting point of this compound.

Methodology:

-

Sample Preparation: A small amount of pure this compound (typically 3-10 mg) is accurately weighed into an aluminum or ceramic pan.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.

-

TGA Protocol:

-

Heating Rate: A linear heating rate of 10°C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 400°C).

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The onset temperature of decomposition and the temperature of maximum mass loss are determined from the TGA and its derivative (DTG) curves.

-

-

DSC Protocol:

-

Heating and Cooling Cycles: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, heat from 25°C to 100°C at 10°C/min, cool to 0°C at 10°C/min, and then heat to 350°C at 10°C/min.

-

Atmosphere: An inert nitrogen atmosphere is maintained.

-

Data Analysis: The melting point is determined from the peak of the endothermic event in the second heating scan. The heat of fusion can also be calculated from the peak area.

-

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of its degradation products over time under various stress conditions.

Objective: To develop a validated HPLC method to separate and quantify this compound and its thermal degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions (Proposed):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). A gradient allows for the separation of compounds with a range of polarities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection Wavelength: this compound has a UV absorbance maximum around 280 nm, which can be used for detection.[8]

-

Column Temperature: The column temperature is maintained at a constant value (e.g., 30°C) to ensure reproducibility.

-

-

Forced Degradation Study:

-

Thermal Stress: A solution of this compound is heated at a specific temperature (e.g., 80°C) in a water bath or oven for a defined period. Samples are withdrawn at various time points.

-

Sample Preparation: The samples are cooled, diluted appropriately with the mobile phase, and injected into the HPLC system.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

-

Visualizations

Experimental Workflow for Thermal Stability Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Emergence of Zingerone: A Technical Guide to its Natural Occurrence in Cooked Ginger

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of zingerone, a bioactive compound with significant pharmacological interest, during the cooking of ginger (Zingiber officinale). This compound, which is absent in fresh ginger, is synthesized through the thermal degradation of gingerols.[1][2] This guide provides a comprehensive overview of the chemical transformation, quantitative data on this compound concentrations under various cooking methods, and detailed experimental protocols for its analysis.

The Genesis of this compound: A Chemical Transformation

This compound (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) is not a naturally occurring compound in fresh ginger rhizome.[1][3] Its presence in cooked ginger is a direct result of the thermal processing of gingerols, primarily 6-gingerol (B72531), which is the most abundant pungent compound in fresh ginger. The formation of this compound occurs through a retro-aldol reaction when ginger is heated.[3][4] This chemical transformation is responsible for the characteristic sweet and spicy aroma of cooked ginger, as this compound is less pungent than its precursor, gingerol.[5]

The conversion of gingerol to this compound is a key step in the alteration of ginger's flavor profile and bioactive composition during cooking. Concurrently, another significant transformation that occurs upon heating is the dehydration of gingerols to form shogaols, which are about twice as pungent as gingerols.

Below is a diagram illustrating the chemical pathway from 6-gingerol to this compound.

Quantitative Analysis of this compound in Cooked Ginger

The concentration of this compound in cooked ginger is highly dependent on the processing method, temperature, and duration of heating. Below are tables summarizing the available quantitative data for this compound content in ginger under various conditions.

Table 1: this compound Content in Processed Ginger

| Processing Method | This compound Content (mg/g of extract) | Reference |

| Fresh Ginger | Below Limit of Quantification | [6] |

| Dried Ginger | 0.158 ± 0.007 | [6] |

| Stir-fried Ginger | 0.691 ± 0.004 | [6] |

| Roasted Ginger | Present, but not quantified | |

| Charry Ginger | Increased compared to roasted, but not quantified |

Note: The study providing data for roasted and charry ginger did not offer specific quantitative values for this compound but indicated its emergence and increase with more intense heat treatment.

Table 2: Influence of Microwave Treatment on Related Compounds in Ginger

| Sample | 6-Gingerol (mg/g) | 6-Shogaol (mg/g) | Reference |

| Fresh Freeze-Dried Ginger | 2.76 | 1.42 | [7] |

| Steamed Freeze-Dried Ginger | 1.51 | 2.02 | [7] |

These results suggest that thermal processes like steaming (which can be analogous to the heating effect of microwaves) lead to a decrease in 6-gingerol and an increase in its degradation products.

Detailed Experimental Protocols

The accurate quantification of this compound in cooked ginger necessitates precise and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

Sample Preparation and Extraction

A generic protocol for the extraction of this compound from a cooked ginger sample is outlined below.

Protocol:

-

Sample Collection: Obtain a representative sample of the cooked ginger.

-

Homogenization: The sample should be finely ground or homogenized to ensure efficient extraction.

-

Extraction:

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g).

-

Add a suitable extraction solvent, such as methanol or ethanol, in a defined ratio (e.g., 1:10 w/v).

-

Employ an extraction technique such as sonication for 30-60 minutes or maceration with shaking for several hours at room temperature.

-

-

Filtration/Centrifugation: Separate the solid matrix from the solvent extract by filtration through a suitable filter paper (e.g., Whatman No. 1) or by centrifugation.

-

Concentration (Optional): The extract can be concentrated under reduced pressure using a rotary evaporator if necessary.

-

Final Preparation: The final extract is typically filtered through a 0.45 µm syringe filter before injection into the analytical instrument.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A representative gradient could be: 0-10 min, 40% B; 10-40 min, 40-90% B; 40-45 min, 90-100% B; 45-50 min, 100-40% B.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at approximately 275-280 nm.

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve prepared from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and specificity for the identification and quantification of this compound.

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless or split injection at a temperature of around 250-280°C.

-

Oven Temperature Program: A typical program might be: initial temperature of 50-70°C, hold for 2 minutes, ramp to 280-300°C at 10°C/min, and hold for 5-10 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Ion Source Temperature: ~200-230°C.

-

-

Identification: this compound is identified by its characteristic mass spectrum and retention time. The base peak for this compound is often observed at m/z 137.[8]

-

Quantification: Quantification is achieved using a calibration curve of this compound standards or by using an internal standard.

Signaling Pathways

The formation of this compound from gingerol is a direct chemical conversion driven by thermal energy and does not involve complex biological signaling pathways within the plant tissue post-harvest. The primary mechanism is the retro-aldol reaction, a well-established organic chemistry principle.

While this compound itself has been shown to modulate various biological signaling pathways in vivo, such as those related to inflammation and metabolism, its formation in cooked ginger is a purely chemical process.

Conclusion

The presence of this compound in cooked ginger is a direct consequence of the thermal degradation of gingerols, primarily through a retro-aldol reaction. The concentration of this bioactive compound is significantly influenced by the cooking method and conditions. This guide provides a foundational understanding of this compound formation, presents available quantitative data, and outlines detailed analytical protocols for its accurate measurement. Further research is warranted to systematically quantify this compound levels across a broader range of common cooking practices to fully understand the impact of culinary preparation on the phytochemical profile of ginger.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) | PLOS One [journals.plos.org]

- 8. scienceopen.com [scienceopen.com]

Zingerone's Role in Modulating Signaling Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), a key phenolic alkanone derived from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. Primarily known for its potent antioxidant and anti-inflammatory properties, this compound exerts its effects by modulating a complex network of intracellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. We will explore its impact on critical signaling cascades, including NF-κB, MAPK, PI3K/AKT/mTOR, and apoptosis-related pathways. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes pathway diagrams to visually articulate the intricate interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Signaling Pathways Modulated by this compound

This compound's biological activities are not the result of a single mechanism but rather a concerted modulation of multiple interconnected signaling pathways. Its ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory mediators underpins its influence on these cascades.[1][3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][4] In pathological states, constitutive activation of NF-κB is common. This compound has been shown to be a potent inhibitor of this pathway.[1] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active NF-κB p65/p50 dimer, thereby suppressing the transcription of target inflammatory genes.[4][5] Studies have demonstrated that this compound can downregulate NF-κB activity in various models, including colitis and age-related inflammation.[1]

References

- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of age-related NF-kappaB activation by dietary this compound via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses Liver Inflammation Induced by Antibiotic Mediated Endotoxemia through Down Regulating Hepatic mRNA Expression of Inflammatory Markers in Pseudomonas aeruginosa Peritonitis Mouse Model | PLOS One [journals.plos.org]

- 5. horizonepublishing.com [horizonepublishing.com]

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Cancer Effects of Zingerone on MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zingerone, a phenolic compound predominantly found in ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties, including its anti-cancer activities. This document provides detailed application notes and experimental protocols for investigating the in vitro anti-cancer effects of this compound on the human breast cancer cell line, MCF-7. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution, along with insights into the potential signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and related compounds on MCF-7 cells, as reported in the scientific literature.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

| Compound | Assay | Incubation Time (hours) | IC50 Value | Reference |

| This compound | MTS | 24 | 2.8 mM | [1] |

| Gingerenone A | MTS | 48 | 61.40 µM | [2] |

| Gingerenone A | ATP Assay | 48 | 42.67 µM | [2] |

| Ginger Extract | MTT | 48 | 34.8 µg/ml (Fulbaria variety), 25.7 µg/ml (Syedpuri variety) | [3] |

Table 2: Effects of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells

| Treatment | Protein | Method | Observation | Reference |

| This compound | Bcl-2 | Western Blot | Decreased Expression | [4] |

| This compound | Bax | Western Blot | Increased Expression | [4] |

| This compound | Bid | Western Blot | Not specified | [4] |

| "Zinger" Nanorobot | Bcl-2 | Western Blot | Decreased Expression | [5] |

| "Zinger" Nanorobot | Bax | Western Blot | Increased Expression | [5] |

| "Zinger" Nanorobot | p53 | Western Blot | Increased Expression | [5] |

| "Zinger" Nanorobot | Caspase-3 | Western Blot | Increased Expression | [5] |

Note: "Zinger" refers to a responsive nanorobot utilizing this compound, and the data provides insights into the potential mechanism of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

MCF-7 cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in the culture medium immediately before use. The final DMSO concentration in the medium should not exceed a level known to be non-toxic to the cells (e.g., 0.1%).

Experimental Workflow for this compound Treatment.

Cell Viability Assay (MTT/MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MCF-7 cells

-

This compound

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

DMSO (for MTT)

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[6]

-

Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

MCF-7 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Materials:

-

6-well plates

-

MCF-7 cells

-

This compound

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules. The proposed pathway involves the induction of oxidative stress, leading to changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspases.

Proposed Apoptotic Signaling Pathway of this compound.

Conclusion

This compound demonstrates significant anti-cancer effects on MCF-7 breast cancer cells by reducing cell viability and inducing apoptosis. The provided protocols offer a framework for researchers to further investigate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. Future studies should focus on elucidating the complete signaling cascade and validating these in vitro findings in preclinical in vivo models.

References

- 1. bibad.gen.tr [bibad.gen.tr]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induced caspase-dependent apoptosis in MCF-7 cells and prevents 7,12-dimethylbenz(a)anthracene-induced mammary carcinogenesis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfabe.ut.ac.ir [jfabe.ut.ac.ir]

Zingerone's Apoptotic Effect on PC-3 Prostate Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Zingerone, a phenolic compound derived from ginger (Zingiber officinale), has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2] Studies have demonstrated its ability to suppress cell proliferation and induce apoptosis in various cancer cell lines.[3][4] This document provides a detailed overview of the effects of this compound on the PC-3 human prostate cancer cell line, with a focus on its role in inducing apoptosis. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for prostate cancer.

Prostate cancer is a leading cause of cancer-related mortality in men.[1] While initially responsive to androgen-deprivation therapy, the disease often progresses to a more aggressive, hormone-independent state, necessitating the development of new treatment modalities.[1] this compound has emerged as a promising candidate, with research indicating its efficacy in inducing apoptosis in PC-3 cells, a commonly used model for androgen-independent prostate cancer.[3][5]

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects on PC-3 cells primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][3][5] Treatment with this compound leads to a decrease in the expression of key proteins in this pathway, including PI3K, AKT, phosphorylated AKT (p-AKT), mTOR, and phosphorylated mTOR (p-mTOR).[1][3]

The induction of apoptosis is further characterized by:

-

Increased Reactive Oxygen Species (ROS): this compound treatment has been shown to enhance the production of ROS in cancer cells, leading to oxidative stress-mediated apoptosis.[2]

-

Disruption of Mitochondrial Membrane Potential: The increase in ROS contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][3]

-

Modulation of Apoptotic Proteins: this compound effectively upregulates the expression of pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

-

Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4]

Quantitative Data

The following table summarizes the quantitative effects of this compound on prostate cancer cells.

| Parameter | Cell Line | Concentration/Time | Result | Reference |

| IC50 | DU145 | 24.84 µM / 24 hours | 50% inhibition of cell viability | [6] |

| Cell Viability | PC-3 | Concentration-dependent | Decreased cell viability | [3][4][5] |

Note: Specific IC50 values for this compound on PC-3 cells were not available in the reviewed literature. The provided IC50 is for the DU145 prostate cancer cell line.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: PC-3 human prostate cancer cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of cell viability.[7]

-

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Detection by Fluorescence Staining

Acridine Orange/Ethidium Bromide (AO/EtBr) or Hoechst staining can be used to visualize the morphological changes associated with apoptosis.[2]

-

Procedure (AO/EtBr Staining):

-

Culture and treat PC-3 cells on coverslips in a 6-well plate.

-

After treatment, wash the cells with Phosphate Buffered Saline (PBS).

-

Stain the cells with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) for 5 minutes.

-

Wash again with PBS to remove excess stain.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope.

-

Interpretation:

-

Live cells: Normal green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange-red nucleus.

-

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[8]

-

Procedure:

-

Protein Extraction: After treatment, lyse the PC-3 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, AKT, p-AKT, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations

Caption: this compound-induced apoptotic signaling pathway in PC-3 cells.

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

The available evidence strongly suggests that this compound is a potent inducer of apoptosis in PC-3 prostate cancer cells.[3] Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, highlights its potential as a targeted therapeutic agent.[1][3] The detailed protocols and data presented in this document provide a solid foundation for further research into the anti-cancer properties of this compound and its development as a novel treatment for androgen-independent prostate cancer. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy of this compound in a preclinical setting.

References

- 1. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A ginger derivative, this compound-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of ferroptotic and non-ferroptotic organ toxicity of chemotherapy: protective and therapeutic effects of ginger, 6-gingerol and this compound in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis and Ferroptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

Zingerone's Anti-Inflammatory Potential: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory properties of zingerone, a natural phenolic compound derived from ginger. The following sections summarize key quantitative data from murine studies, outline detailed methodologies for common inflammation models, and visualize the underlying molecular pathways.

Data Presentation: Efficacy of this compound in Attenuating Inflammation

The anti-inflammatory effects of this compound have been quantified in various mouse models of inflammation. The data below summarizes its impact on key inflammatory markers.

| Model of Inflammation | Mouse Strain | This compound Dosage & Route | Key Findings | Reference |

| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | BALB/c | Pretreatment, route not specified | Significantly inhibited the production of LPS-induced proinflammatory cytokines. Reduced pulmonary histopathologic changes, alveolar hemorrhage, and neutrophil infiltration. Markedly decreased lung wet-to-dry weight ratios. | [1] |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | C57BL/6 | 10 mg/kg or 20 mg/kg, intraperitoneal | A single administration significantly increased mechanical and thermal pain thresholds. Long-term treatment (20 mg/kg for 14 days) also significantly decreased mechanical allodynia and thermal hyperalgesia. | [2][3] |

| Freund's Complete Adjuvant (FCA)-Induced Rheumatoid Arthritis | Wistar rats | Not specified | Significantly reduced the levels of NF-κB, TGF-β, TNF-α, IL-1β, IL-6, and Hs-CRP. Markedly increased IL-10 levels. | [4][5] |

| Adriamycin-Induced Nephrotoxicity | Swiss albino | 25 mg/kg/day, oral | Significantly lowered serum levels of urea, creatinine, and kidney injury molecule-1. Reduced renal levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and NF-κB) and myeloperoxidase activity. | [6] |

| LPS-Induced Acute Systemic Inflammation | Not specified | Dietary administration | Significantly reduced LPS-induced proinflammatory cytokine production in sera by 81.3% ± 6.2% and NF-κB bioluminescent signals in the whole body by 38.5% ± 6.2%. | [7][8] |

| Carrageenan-Induced Paw Edema | Rats | 10, 20, and 40 mg/kg, intraperitoneal | The highest dose of 40 mg/kg significantly reduced paw swelling. Decreased paw levels of MDA, NO, COX-2, PGE₂, TNF-α, and IL-1β. | [9] |

| Murine Asthma Model | Not specified | Not specified | Reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia. Decreased the levels of IL-4, IL-5, and IL-13, and increased the level of IFN-γ in bronchoalveolar lavage fluid. | [10] |

Experimental Protocols

Detailed methodologies for inducing and assessing inflammation in mouse models are crucial for reproducible research. The following are protocols for commonly used models to evaluate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice (180-220g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide animals into at least four groups:

-

Group I: Vehicle control

-

Group II: Carrageenan control (receives vehicle)

-

Group III: this compound (e.g., 10, 20, 40 mg/kg, i.p.) + Carrageenan

-

Group IV: Positive control (e.g., Indomethacin 10 mg/kg, i.p.) + Carrageenan

-

-

Drug Administration: Administer this compound, vehicle, or the positive control drug intraperitoneally 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[9]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[11]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

-

Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory mediators like TNF-α, IL-1β, COX-2, and PGE₂.[9]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is used to study acute inflammation in the lungs.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments